Sodium3-aminopropane-1-sulfonatehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-aminopropane-1-sulfonate hydrate typically involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
3-aminopropanesulfonic acid+sodium hydroxide→sodium 3-aminopropane-1-sulfonate hydrate+water
Industrial Production Methods
Industrial production of sodium 3-aminopropane-1-sulfonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-aminopropane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonates .
Scientific Research Applications
Sodium 3-aminopropane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in cell biology and neuroscience research as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-aminopropane-1-sulfonate hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of neurotransmitters, modulating the activity of neurotransmitter receptors and ion channels. This modulation can affect various cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropanesulfonic acid: Similar in structure but lacks the sodium ion.
Homotaurine: A derivative with similar biological activity.
Taurine: Another sulfonic acid derivative with similar applications in biology and medicine.
Uniqueness
Sodium 3-aminopropane-1-sulfonate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C3H10NNaO4S |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;3-aminopropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |
InChI Key |
XMGAYSFRNDVINT-UHFFFAOYSA-M |
Canonical SMILES |
C(CN)CS(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.